molecular formula C11H11NO3 B1439589 3-(3-Acetylphenyl)-1,3-oxazolidin-2-one CAS No. 360580-22-9

3-(3-Acetylphenyl)-1,3-oxazolidin-2-one

Cat. No.: B1439589
CAS No.: 360580-22-9
M. Wt: 205.21 g/mol
InChI Key: VMYSEPFZMXONLL-UHFFFAOYSA-N
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Description

3-(3-Acetylphenyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring substituted with an acetylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Acetylphenyl)-1,3-oxazolidin-2-one typically involves the reaction of 3-acetylphenyl isocyanate with an appropriate amino alcohol. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the oxazolidinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Acetylphenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The oxazolidinone ring can be reduced to form amino alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amino alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

3-(3-Acetylphenyl)-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Acetylphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring is known to inhibit bacterial protein synthesis by binding to the bacterial ribosome, making it a potential candidate for antibiotic development.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-1,3-oxazolidin-2-one: Lacks the acetyl group, making it less reactive in certain chemical reactions.

    3-(4-Acetylphenyl)-1,3-oxazolidin-2-one: Similar structure but with the acetyl group in a different position, which can affect its reactivity and biological activity.

Uniqueness

3-(3-Acetylphenyl)-1,3-oxazolidin-2-one is unique due to the specific positioning of the acetyl group, which influences its chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

3-(3-Acetylphenyl)-1,3-oxazolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an oxazolidinone ring, which is a five-membered heterocycle containing nitrogen and oxygen. The presence of the acetylphenyl group enhances its reactivity and biological activity.

The primary mechanism of action for this compound involves:

  • Inhibition of Protein Synthesis : Similar to other oxazolidinones, this compound likely inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, which is crucial for the development of antibiotic properties .
  • Interaction with Molecular Targets : The acetyl group may enhance binding affinity to specific enzymes or receptors, potentially modulating various biological pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, particularly against Gram-positive bacteria. Its effectiveness has been compared with other derivatives in terms of Minimum Inhibitory Concentration (MIC) values.

Compound MIC (µg/mL) Target Bacteria
This compound4Methicillin-resistant Staphylococcus aureus
Other oxazolidinone derivativesVariesVarious Gram-positive strains

This table illustrates the comparative effectiveness of this compound against resistant bacterial strains.

Anticancer Potential

Recent studies have highlighted the anticancer potential of oxazolidinones, including derivatives similar to this compound. In vitro studies have shown that certain oxazolidinone derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

  • Case Study Findings :
    • A derivative exhibited IC50 values of 17.66 µM for MCF-7 cells and 31.10 µM for HeLa cells.
    • Mechanisms involved include cell cycle arrest at the G1 phase and increased reactive oxygen species (ROS) production leading to mitochondrial dysfunction and apoptosis .

Research Findings

Numerous studies have been conducted on the biological activities of oxazolidinones:

  • Antimicrobial Studies : Investigations into the antibacterial properties have shown promising results against various pathogens, including resistant strains .
  • Anticancer Studies : The ability of specific derivatives to induce apoptosis in cancer cells has been documented extensively, showcasing their potential as therapeutic agents in oncology .

Properties

IUPAC Name

3-(3-acetylphenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-8(13)9-3-2-4-10(7-9)12-5-6-15-11(12)14/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYSEPFZMXONLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2CCOC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compound was prepared in quantitative yield according to the general procedure for the preparation of the amides, ureas and carbamates (Method A) starting from 1-(3-bromophenyl)ethanone and 1,3-oxazolidin-2-one.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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